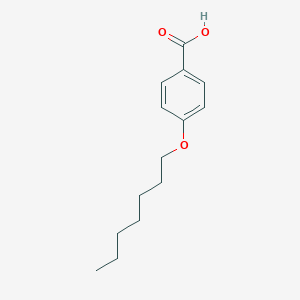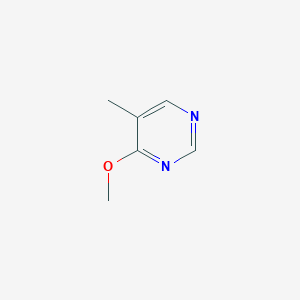
4-Methoxy-5-methylpyrimidine
Vue d'ensemble
Description
4-Methoxy-5-methylpyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Crystal and Molecular Structures : A study by Richter et al. (2023) reported the crystal and molecular structures of a compound related to 4-Methoxy-5-methylpyrimidine. This compound was a side product during the synthesis of an antitubercular agent, indicating its potential use in pharmaceutical research (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Antiviral Activity : Hocková et al. (2003) synthesized derivatives of 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine. The 5-methyl derivative exhibited inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture, suggesting its application in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Thermal Rearrangement in Organic Chemistry : Brown and Lee (1970) investigated the thermal rearrangement of derivatives of 4-Methoxy-5-methylpyrimidine, contributing to the field of organic synthetic chemistry (Brown & Lee, 1970).
Preparation of N-Oxides and Nitriles : Yamanaka (1958) prepared several 4-alkoxy-6-methylpyrimidines and derived them to N-oxides, including a study on 4-Methoxy-6-methylpyrimidine. This research is significant in the synthesis of specialized organic compounds (Yamanaka, 1958).
Synthesis of Anticancer Drug Intermediates : A study by Guo Lei-ming (2012) focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of the anticancer drug dasatinib, highlighting the compound's role in pharmaceutical synthesis (Guo Lei-ming, 2012).
Surface Characterization in Corrosion Inhibition : Kumar, Yadav, and Singh (2017) explored the corrosion restraining performance of a compound related to 4-Methoxy-5-methylpyrimidine on mild steel in acidic media, indicating its potential application in materials science and corrosion prevention (Kumar, Yadav, & Singh, 2017).
Propriétés
IUPAC Name |
4-methoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-8-6(5)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISPSUQMACRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309767 | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylpyrimidine | |
CAS RN |
17758-12-2 | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17758-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



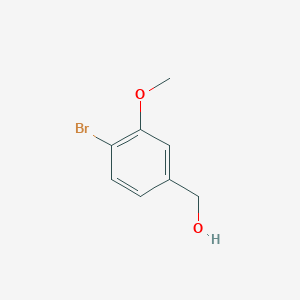
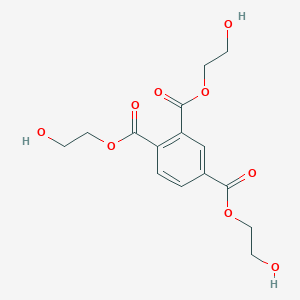
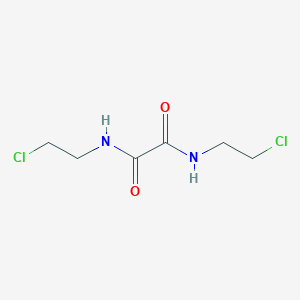
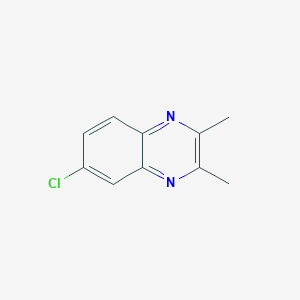
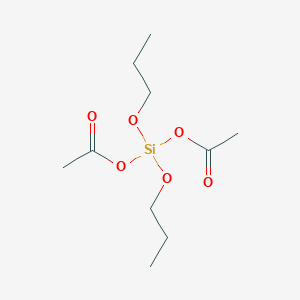
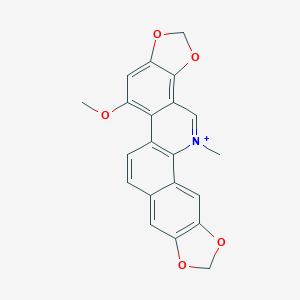
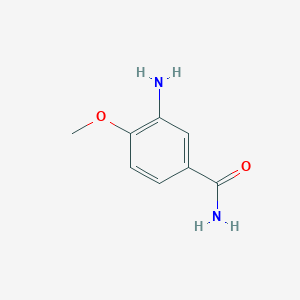
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
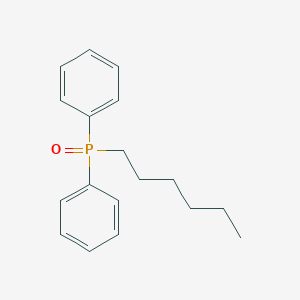
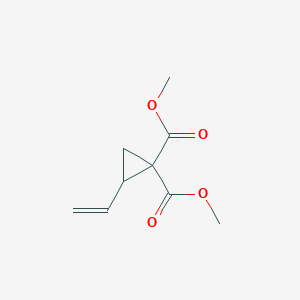
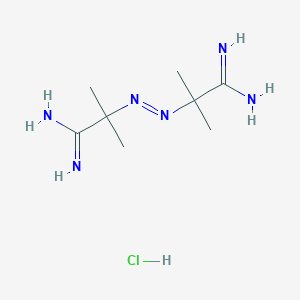
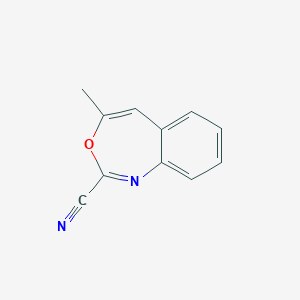
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
